Resveratrodehyde C

Antioxidant activity Free radical scavenging Stilbenoid SAR

Sourcing a defined chemical probe for SAR or dereplication studies often means choosing between common hydroxylated stilbenoids. Resveratrodehyde C (CAS 1047641-67-7) solves this with a unique C-2 aldehyde group, enabling chemistry not possible with resveratrol. · Reactive Aldehyde Handle: Enables site-specific Schiff base, reductive amination, or hydrazone conjugation for probe development. · Validated Activity Benchmark: Quantified DPPH radical scavenging activity (IC₅₀ 572.6 μM) provides a clear low-activity reference point against resveratrol (IC₅₀ 70.22 μM). · Fungal Chemotaxonomic Marker: Distinct from plant-derived stilbenoids, ideal for dereplication of extracts from endophytic fungi like Alternaria sp.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
Cat. No. B15361076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResveratrodehyde C
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)C=O)O
InChIInChI=1S/C15H12O4/c16-9-14-11(7-13(18)8-15(14)19)4-1-10-2-5-12(17)6-3-10/h1-9,17-19H/b4-1+
InChIKeyWZMWXKORXPKGKP-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resveratrodehyde C: Product Overview


Resveratrodehyde C (CAS 1047641-67-7, C₁₅H₁₂O₄, MW 256.25) is a stilbenoid secondary metabolite first isolated from the mangrove endophytic fungus Alternaria sp. R6 [1]. Unlike the well-known parent compound resveratrol, Resveratrodehyde C features an aldehyde functional group at the C-2 position of its aromatic ring system, classifying it structurally as a resveratrol derivative bearing a formyl substitution . This compound belongs to the broader stilbenoid family characterized by a 1,2-diphenylethylene nucleus and is documented in authoritative chemical databases including ChEBI (CHEBI:201267) and ChemSpider (ID: 32675081) [2].

Resveratrodehyde C vs. Resveratrol: Key Differences


Despite belonging to the same stilbenoid class as resveratrol, Resveratrodehyde C cannot be considered a functionally interchangeable substitute in research applications. The substitution of a hydroxyl group with an aldehyde moiety fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and metabolic susceptibility [1]. This structural divergence manifests as quantitatively distinct biological activity profiles: Resveratrodehyde C exhibits markedly different potency in radical scavenging assays, divergent cytotoxicity patterns across cancer cell lines, and potentially altered target engagement with proteins such as SIRT1 [2]. For procurement decisions in structure-activity relationship (SAR) studies, natural product dereplication, or comparative pharmacology, assuming functional equivalence without direct comparative data would compromise experimental validity and reproducibility.

Resveratrodehyde C: Comparative Evidence


DPPH Scavenging Activity vs. Resveratrol

In a standardized DPPH radical scavenging assay, Resveratrodehyde C exhibited an IC₅₀ value of 572.6 μM, which is approximately 8.2-fold higher (less potent) than the comparator resveratrol (IC₅₀ = 70.22 μM) when evaluated under the same experimental conditions [1][2]. This quantitative difference demonstrates that the aldehyde substitution substantially diminishes direct radical scavenging capacity relative to the parent stilbene structure.

Antioxidant activity Free radical scavenging Stilbenoid SAR

Intra-Series DPPH Activity Comparison

Within the same resveratrodehyde derivative series isolated from Alternaria sp. R6, Resveratrodehyde A (IC₅₀ = 447.6 μM) demonstrates 1.28-fold greater DPPH radical scavenging potency compared to Resveratrodehyde C (IC₅₀ = 572.6 μM) [1]. Both compounds share a core stilbenoid scaffold but differ in specific substitution patterns, with Resveratrodehyde C exhibiting the weakest antioxidant activity among the three characterized derivatives (A, B, C) [2].

Structure-activity relationship Stilbenoid analogs Antioxidant screening

Cytotoxicity Across Cancer Cell Lines

In MTT cytotoxicity assays against three human cancer cell lines, Resveratrodehyde C demonstrated inhibitory activity with IC₅₀ values < 50 μM across all tested lines: MDA-MB-435 (breast), HepG2 (liver), and HCT-116 (colon) [1]. Notably, within the same study, related derivatives Resveratrodehyde A and B exhibited markedly enhanced potency with IC₅₀ values < 10 μM against MDA-MB-435 and HCT-116 cell lines, indicating that Resveratrodehyde C is the least cytotoxic member of this derivative series [2]. No direct cytotoxicity data for resveratrol under identical conditions are available for direct comparison, but the intra-series data establish clear rank-order activity.

Cancer cell cytotoxicity MTT assay Natural product screening

Aldehyde Group Reactivity and Metabolism

Resveratrodehyde C (C₁₅H₁₂O₄) differs structurally from resveratrol (C₁₄H₁₂O₃) by the presence of an aldehyde group (-CHO) at the C-2 position rather than a hydroxyl group (-OH) at the equivalent position, with the additional oxygen atom reflected in the molecular formula [1]. This aldehyde moiety introduces distinct chemical properties including susceptibility to nucleophilic addition, potential for Schiff base formation with primary amines, and differential oxidative metabolism via aldehyde dehydrogenase pathways compared to hydroxylated stilbenes . These properties are absent in resveratrol and other hydroxyl-only stilbenoid analogs.

Chemical structure Functional group analysis Metabolic stability

Resveratrodehyde C: Research Applications


SAR Studies of Stilbenoid Antioxidants

Resveratrodehyde C serves as a low-activity reference compound in SAR investigations examining how specific substitutions affect radical scavenging potency. Its IC₅₀ of 572.6 μM in the DPPH assay contrasts sharply with resveratrol's IC₅₀ of 70.22 μM, providing a quantifiable gradient of antioxidant activity within a structurally related series [1]. Researchers investigating the relationship between aldehyde substitution and diminished radical scavenging capacity can employ Resveratrodehyde C as a defined chemical probe to map the electronic and steric contributions to antioxidant function.

Fungal Natural Product Dereplication

As a secondary metabolite isolated specifically from the mangrove endophytic fungus Alternaria sp. R6, Resveratrodehyde C functions as a chemotaxonomic marker for dereplication studies of fungal extracts [1][2]. Its distinct aldehyde-containing stilbenoid scaffold differentiates it from the more widely distributed resveratrol found in plant sources such as grapes and Japanese knotweed, enabling researchers to distinguish fungal-derived from plant-derived stilbenoids in complex natural product matrices.

Comparative Cytotoxicity Profiling

Within the resveratrodehyde series, Resveratrodehyde C (IC₅₀ < 50 μM across multiple cancer cell lines) provides a moderate-activity benchmark for comparative cytotoxicity studies alongside the more potent Resveratrodehyde A and B (IC₅₀ < 10 μM) [1]. This graded activity profile allows medicinal chemistry teams to establish clear rank-order potency relationships when evaluating structural modifications, positioning Resveratrodehyde C as a valuable internal reference standard for cytotoxicity screening cascades.

Aldehyde-Based Probe and Bioconjugation

The aldehyde group at the C-2 position of Resveratrodehyde C presents a reactive chemical handle unavailable in resveratrol or other hydroxyl-only stilbenoids [1][2]. This functionality enables site-specific derivatization via Schiff base formation, reductive amination, or hydrazone ligation strategies. Researchers developing fluorescent probes, affinity chromatography matrices, or biotinylated analogs for target identification studies may preferentially procure Resveratrodehyde C over resveratrol when a defined, aldehyde-based conjugation strategy is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resveratrodehyde C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.